ASN03576800

Description

Propriétés

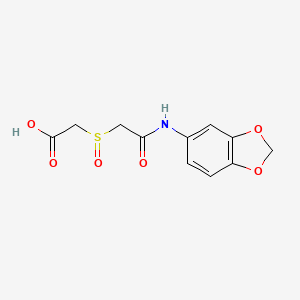

IUPAC Name |

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6S/c13-10(4-19(16)5-11(14)15)12-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHAISRFDMHVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167190 | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957513-35-8 | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957513-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Review: ASN03576800 and Esophageal Cancer Prevention

Initial Assessment: A comprehensive review of available scientific literature and clinical trial databases reveals no direct link between the compound This compound and clinical trials for the prevention of esophageal cancer. The user's query appears to be based on a misattribution, as research on this compound is focused on its potential as an antiviral agent, specifically targeting the Ebola virus.

This guide will first clarify the researched therapeutic area for this compound and then provide a brief overview of current clinical trial strategies for esophageal cancer prevention, as these are separate and unrelated fields of study.

Part 1: this compound - A Potential Inhibitor of the Ebola Virus

Current research identifies this compound as a small molecule inhibitor of the Ebola virus (EBOV) matrix protein VP40. The VP40 protein is crucial for the assembly and budding of new virus particles from host cells.

Mechanism of Action

This compound is hypothesized to exert its antiviral effect by occupying the RNA binding region of the VP40 protein. This interference is thought to inhibit the protein's function in viral replication. Computational docking studies have been a primary method for identifying and assessing the binding affinity of this compound to the VP40 protein.

Preclinical Data

At present, the available information on this compound is limited to in silico and computational studies. These studies have evaluated its potential as an inhibitor based on binding energy and interaction with key amino acid residues within the VP40 protein.

Table 1: Computational Docking Data for this compound against Ebola Virus VP40

| Parameter | Value | Reference |

| Target Protein | Ebola Virus Matrix Protein VP40 | [1][2] |

| Binding Site | RNA Binding Region | [1][3] |

| Glide Score (kcal/mol) | -7.46 to -7.66 | [1] |

| Glide Energy (kcal/mol) | -31.88 to -50.30 | [1] |

Note: Glide score and energy are metrics used in computational chemistry to estimate the binding affinity of a ligand to a protein receptor. Lower values generally indicate a more favorable binding interaction.

Experimental Protocols

The primary experimental approach cited in the literature for this compound has been high-throughput virtual screening and molecular docking . This computational method involves:

-

Target Identification: The crystal structure of the Ebola virus VP40 protein is used as the target.

-

Compound Library Screening: Large databases of chemical compounds are virtually screened to identify molecules with the potential to bind to the target protein.

-

Docking Simulation: Potential candidates, including this compound, are then subjected to more detailed docking simulations to predict their binding conformation and affinity.

-

Interaction Analysis: The interactions between the compound and the protein's amino acid residues are analyzed to understand the potential mechanism of inhibition.

It is important to note that these are computational predictions, and further in vitro and in vivo studies would be required to validate these findings and to determine the actual antiviral efficacy and safety of this compound.

Signaling Pathway and Workflow

The logical workflow for the preclinical assessment of this compound as an EBOV inhibitor is depicted below.

References

- 1. High-throughput virtual screening and docking studies of matrix protein vp40 of ebola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking enabled updated screening of the matrix protein VP40 from Ebola virus with millions of compounds in the MCULE database for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

No Publicly Available Research Links ASN03576800 to Barrett's Metaplasia

A comprehensive review of publicly accessible scientific literature and clinical trial databases has revealed no direct connection between the identifier "ASN03576800" and research into Barrett's metaplasia.

Barrett's metaplasia is a well-documented condition characterized by the replacement of the normal squamous epithelium of the esophagus with a specialized intestinal-type columnar epithelium. This change is often a consequence of chronic gastroesophageal reflux disease (GERD) and is a significant risk factor for the development of esophageal adenocarcinoma. The management of Barrett's metaplasia typically involves surveillance endoscopy, and in cases of dysplasia, endoscopic eradication therapies.

Extensive searches for "this compound" in relation to Barrett's metaplasia, esophageal cancer, and related research areas did not yield any relevant publications, clinical trials, or preclinical data. The identifier itself does not correspond to any known drug, biologic, or research compound in major pharmaceutical or academic databases.

It is possible that "this compound" represents an internal compound designation from a pharmaceutical company's early-stage discovery pipeline that has not been publicly disclosed. Alternatively, it could be a misidentified or erroneous reference number. Without further context or clarifying information, a detailed technical guide on its role in Barrett's metaplasia research cannot be constructed.

For researchers, scientists, and drug development professionals interested in the current landscape of Barrett's metaplasia, the focus remains on understanding the molecular pathogenesis of the disease, identifying biomarkers for risk stratification, and developing novel therapeutic and preventative strategies. These areas of research are well-documented in peer-reviewed literature and are the subject of numerous ongoing clinical investigations.

Rationale for Aspirin and Esomeprazole in the Chemoprevention of Esophageal Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esophageal cancer, particularly esophageal adenocarcinoma (EAC), represents a significant global health challenge with a consistently poor prognosis. The progression from Barrett's esophagus, a metaplastic condition often induced by chronic gastroesophageal reflux disease (GERD), to EAC provides a critical window for chemopreventive strategies. This technical guide delineates the scientific rationale for the combination of aspirin and esomeprazole as a promising chemopreventive regimen. We will explore the molecular mechanisms of action of each agent, their synergistic effects, and the pivotal clinical evidence supporting their use. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to facilitate further research and drug development in this field.

Introduction: The Unmet Need in Esophageal Cancer Prevention

Esophageal cancer is the eighth most common cancer worldwide and the sixth leading cause of cancer-related death.[1] The incidence of EAC has been rising dramatically in Western countries, and Barrett's esophagus is the most significant known risk factor.[1] Chronic exposure of the esophageal mucosa to gastric acid and bile salts in GERD is a primary driver for the development of Barrett's esophagus, which can then progress through low-grade and high-grade dysplasia to invasive adenocarcinoma.[2] Current management for Barrett's esophagus primarily involves endoscopic surveillance and control of GERD symptoms.[3] However, the development of effective chemopreventive strategies to halt or reverse the progression to cancer is a critical unmet need.

Esomeprazole: The Role of Acid Suppression

Esomeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[4] The rationale for its use in esophageal cancer chemoprevention is multi-faceted:

-

Reduction of Acid Reflux: By decreasing the acidity of the refluxate, esomeprazole mitigates the direct damaging effects of acid on the esophageal epithelium, a key initiating factor in the inflammatory cascade that drives Barrett's esophagus.[4][5]

-

Modulation of the Inflammatory Milieu: Chronic inflammation is a well-established driver of carcinogenesis.[6] Acid suppression with PPIs has been shown to reduce inflammatory markers in the esophageal mucosa.[2]

-

Potential for Regression of Barrett's Esophagus: Some evidence suggests that effective acid suppression may lead to the partial regression of Barrett's esophagus, although this remains a topic of ongoing research.[2]

-

Inhibition of Cell Proliferation: Preclinical studies have indicated that PPIs may have direct anti-proliferative effects on esophageal cancer cells, potentially through mechanisms independent of acid suppression.[2][7]

Aspirin: A Multifaceted Anti-neoplastic Agent

Aspirin, a non-steroidal anti-inflammatory drug (NSAID), has a well-documented role in the chemoprevention of various cancers, including those of the gastrointestinal tract.[6][8] Its mechanisms of action in the context of esophageal cancer are complex and involve both cyclooxygenase (COX)-dependent and -independent pathways.

COX-Dependent Mechanisms

The primary and most well-understood mechanism of aspirin is the irreversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[6]

-

Inhibition of Prostaglandin E2 (PGE2) Synthesis: COX-2 is often overexpressed in esophageal adenocarcinoma and its precursor lesions.[9] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, most notably PGE2.[10][11] PGE2 is a potent mediator of inflammation, cell proliferation, angiogenesis, and inhibition of apoptosis, all of which are hallmarks of cancer.[9][12] By inhibiting COX-2, aspirin reduces the synthesis of PGE2, thereby attenuating these pro-tumorigenic processes.[9]

COX-Independent Mechanisms

Emerging evidence suggests that aspirin's anti-cancer effects are not solely reliant on COX inhibition.[6]

-

Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[13][14] Aspirin has been shown to inhibit the NF-κB signaling pathway, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[13][15] This inhibition can lead to increased apoptosis in cancer cells.[13]

Synergistic Rationale for Combination Therapy

The combination of aspirin and esomeprazole is predicated on a multi-pronged approach to interrupt the carcinogenic cascade in the esophagus:

-

Complementary Mechanisms: Esomeprazole addresses the primary insult of acid reflux, reducing the initial inflammatory trigger. Aspirin, in turn, targets the downstream inflammatory pathways, particularly those mediated by COX-2 and NF-κB.

-

Enhanced Efficacy: The landmark AspECT (Aspirin and Esomeprazole Chemoprevention in Barrett's Metaplasia Trial) demonstrated that the combination of high-dose esomeprazole and aspirin was more effective than either agent alone in preventing the composite endpoint of all-cause mortality, esophageal adenocarcinoma, or high-grade dysplasia.[8][16][17]

-

Safety Profile: The co-administration of a PPI like esomeprazole can mitigate the well-known gastrointestinal side effects of aspirin, such as ulcers and bleeding, by reducing gastric acid.[4]

Clinical Evidence: The AspECT Trial

The AspECT trial is the largest and longest-running randomized controlled trial to investigate the chemopreventive effects of aspirin and esomeprazole in patients with Barrett's esophagus.[18]

Table 1: Key Quantitative Data from the AspECT Trial [8][16][17][19][20]

| Treatment Group | Primary Endpoint (All-cause mortality, EAC, or HGD) | Hazard Ratio (HR) or Time Ratio (TR) | p-value | Number Needed to Treat (NNT) |

| High-Dose Esomeprazole vs. Low-Dose Esomeprazole | Reduced risk | TR 1.27 (95% CI 1.01-1.58) | 0.038 | 34 |

| Aspirin vs. No Aspirin (all patients) | No significant difference | TR 1.24 (95% CI 0.98-1.57) | 0.068 | 43 |

| Aspirin vs. No Aspirin (censoring for NSAID use) | Reduced risk | TR 1.29 (95% CI 1.01-1.66) | 0.043 | Not Reported |

| High-Dose Esomeprazole + Aspirin vs. Low-Dose Esomeprazole | Strongest protective effect | TR 1.59 (95% CI 1.14-2.23) | 0.0068 | Not Reported |

HGD: High-Grade Dysplasia, EAC: Esophageal Adenocarcinoma, CI: Confidence Interval, TR: Time Ratio (a value >1 indicates a longer time to the event)

The trial concluded that high-dose esomeprazole was superior to low-dose esomeprazole, and the combination with aspirin provided the greatest benefit in improving outcomes for patients with Barrett's esophagus.[17]

Signaling Pathways

The interplay between acid reflux, inflammation, and the progression to esophageal cancer involves complex signaling networks. The following diagrams illustrate the key pathways targeted by esomeprazole and aspirin.

Caption: Signaling pathway in esophageal carcinogenesis targeted by esomeprazole and aspirin.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of aspirin and esomeprazole in esophageal cancer chemoprevention.

Cell Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Seed esophageal cancer cells (e.g., OE33, OE19) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of aspirin, esomeprazole, or their combination for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat esophageal cancer cells with the compounds of interest as described for the MTT assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

COX-2 mRNA Expression (Quantitative Real-Time PCR)

This technique quantifies the amount of COX-2 messenger RNA in cells.

-

Procedure:

-

Isolate total RNA from treated and untreated esophageal cancer cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using a thermocycler with specific primers for COX-2 and a reference gene (e.g., GAPDH or β-actin).

-

COX-2 Forward Primer Example: 5'-TTCAAATGAGATTGTGGGAAAATTGCT-3'

-

COX-2 Reverse Primer Example: 5'-AGATCATCTCTGCCTGAGTATCTT-3'

-

-

The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 expression.

-

NF-κB and IκB Protein Expression (Western Blot)

This method detects and quantifies specific proteins in a cell lysate.

-

Procedure:

-

Prepare whole-cell or nuclear extracts from treated and untreated cells.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB (p65 subunit) and IκBα overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect protein-DNA interactions, in this case, the binding of active NF-κB to its consensus DNA sequence.

-

Procedure:

-

Prepare nuclear extracts from esophageal cancer cells.

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Incubate the labeled probe with the nuclear extracts in a binding reaction buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or fluorescent detection system. A "shifted" band indicates the presence of an NF-κB-DNA complex.

-

Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay - EIA)

This competitive immunoassay quantifies the concentration of PGE2 in cell culture supernatants or tissue homogenates.

-

Procedure:

-

Collect cell culture media from treated and untreated cells.

-

Prepare standards and samples according to the EIA kit manufacturer's instructions.

-

Add the samples, standards, and a PGE2-alkaline phosphatase conjugate to a microplate pre-coated with a monoclonal anti-PGE2 antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., p-nitrophenyl phosphate) and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the chemopreventive potential of a novel compound in esophageal cancer.

Caption: A generalized experimental workflow for preclinical chemoprevention studies.

Conclusion and Future Directions

The combination of aspirin and esomeprazole represents a significant advancement in the chemoprevention of esophageal adenocarcinoma in high-risk individuals with Barrett's esophagus. The strong scientific rationale, supported by robust clinical data from the AspECT trial, provides a compelling case for its consideration in clinical practice. The mechanisms of action, involving both acid suppression and modulation of key inflammatory and oncogenic signaling pathways, highlight the importance of a multi-targeted approach.

Future research should focus on:

-

Identifying Biomarkers: The development of biomarkers to identify patients with Barrett's esophagus who are most likely to benefit from this chemopreventive strategy.

-

Optimizing Dosing and Duration: Further long-term follow-up from the AspECT trial and other studies will help to refine the optimal doses and duration of therapy.

-

Investigating Novel Combinations: Exploring the combination of aspirin and esomeprazole with other promising chemopreventive agents.

-

Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to this combination therapy.

This in-depth guide provides a comprehensive overview of the current understanding and a practical resource for researchers and drug development professionals dedicated to combating esophageal cancer. The provided methodologies and pathway diagrams are intended to serve as a foundation for continued innovation in this critical area of oncology.

References

- 1. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 4. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. Chemoprevention of esophageal cancer with esomeprazole and aspirin therapy: Efficacy and safety in the phase III randomized factorial ASPECT trial. - ASCO [asco.org]

- 8. licorbio.com [licorbio.com]

- 9. Chemoprevention of oesophageal cancer and the AspECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of cyclooxygenase-2 in human esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Expression of Cyclooxygenase-2 (COX-2) in Human Esophageal - Page 2 [medscape.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. Detection of NF-κB Activity in Skeletal Muscle Cells by Electrophoretic Mobility Shift Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. abcam.com [abcam.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Effect of aspirin treatment on the prevention of esophageal adenocarcinoma in a rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Significance of Barrett's Esophagus in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barrett's esophagus (BE) is a metaplastic condition in which the normal stratified squamous epithelium of the distal esophagus is replaced by specialized intestinal-type columnar epithelium. It is the only known precursor to esophageal adenocarcinoma (EAC), a malignancy with a dramatically increasing incidence and poor prognosis. This guide provides a comprehensive overview of the molecular and cellular alterations that drive the progression from BE to EAC, details on current diagnostic and therapeutic strategies, and in-depth experimental protocols for researchers in the field.

The Progression from Metaplasia to Adenocarcinoma

The development of EAC from BE is a multi-step process characterized by the accumulation of genetic and epigenetic alterations. This progression typically follows a sequence from non-dysplastic BE (NDBE) to low-grade dysplasia (LGD), then to high-grade dysplasia (HGD), and finally to invasive adenocarcinoma.

Table 1: Annual Progression Rates in Barrett's Esophagus

| Stage | Progression to Next Stage | Annual Progression Rate |

| Non-Dysplastic BE (NDBE) | Low-Grade Dysplasia (LGD) | 4.29 per 100 person-years[1] |

| Non-Dysplastic BE (NDBE) | High-Grade Dysplasia (HGD) | 0.52 per 100 person-years[1] |

| Non-Dysplastic BE (NDBE) | Esophageal Adenocarcinoma (EAC) | 0.21 per 100 person-years[1] |

| Low-Grade Dysplasia (LGD) | High-Grade Dysplasia (HGD) | 3.18 per 100 person-years[1] |

| Low-Grade Dysplasia (LGD) | Esophageal Adenocarcinoma (EAC) | 1.16 per 100 person-years[1] |

| High-Grade Dysplasia (HGD) | Esophageal Adenocarcinoma (EAC) | 14.16 per 100 person-years[1] |

Key Molecular Pathways in Carcinogenesis

Several critical signaling pathways are dysregulated during the progression of Barrett's esophagus. Understanding these pathways is crucial for identifying therapeutic targets and developing novel treatment strategies.

p53 Pathway

The tumor suppressor gene TP53 is one of the most frequently mutated genes in the progression to EAC. Loss of p53 function leads to genomic instability and allows for the survival of cells with DNA damage.

NF-κB Pathway

Chronic inflammation, often driven by gastroesophageal reflux, leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This promotes cell survival, proliferation, and the production of pro-inflammatory cytokines, creating a microenvironment conducive to cancer development.

Hedgehog Pathway

The Hedgehog (Hh) signaling pathway, typically active during embryonic development, can be reactivated in Barrett's esophagus. This pathway is implicated in the regulation of cell differentiation and proliferation, and its aberrant activation can contribute to the metaplastic and dysplastic changes.

Genetic and Epigenetic Biomarkers of Progression

The identification of reliable biomarkers is critical for risk stratification and early detection of progression.

Table 2: Prevalence of Key Genetic and Epigenetic Alterations

| Biomarker | Non-Dysplastic BE (NDBE) | Low-Grade Dysplasia (LGD) | High-Grade Dysplasia (HGD) | Esophageal Adenocarcinoma (EAC) |

| p53 (TP53) Mutation/LOH | 5%[2] | 4.8% - 50% in progressors[3] | 57% (p53 positive)[4] | 46% - 90%[5][6] |

| p16 (CDKN2A) Inactivation (Methylation/LOH) | Varies, early event | Increases with dysplasia | High frequency | 89% (LOH)[5] |

| Aneuploidy/Tetraploidy | Low | Increases | High | Very High |

| APC Mutation/LOH | Not observed[5] | Low | Increases | 60% (LOH)[5] |

Current Management and Therapeutic Strategies

The management of Barrett's esophagus is guided by the grade of dysplasia.

Surveillance

-

Non-Dysplastic BE: Endoscopic surveillance every 3-5 years.

-

Low-Grade Dysplasia: Endoscopic surveillance every 6-12 months or endoscopic eradication therapy.

-

High-Grade Dysplasia: Endoscopic eradication therapy is the standard of care.

Endoscopic Eradication Therapies (EET)

The goal of EET is the complete eradication of all intestinal metaplasia (CE-IM).

-

Endoscopic Mucosal Resection (EMR): Removal of visible nodules or lesions.

-

Radiofrequency Ablation (RFA): Use of heat to destroy the remaining Barrett's epithelium.

-

Cryotherapy: Use of extreme cold to ablate the metaplastic tissue.

Table 3: Efficacy of Endoscopic Eradication Therapies

| Therapy | Complete Eradication of Dysplasia (CE-D) | Complete Eradication of Intestinal Metaplasia (CE-IM) |

| Radiofrequency Ablation (RFA) | 88.7%[7] | 51.0% - 77.4%[7] |

| Cryotherapy (Liquid Nitrogen) | 83.5%[8] | 56.5%[8] |

| Multimodal Endoscopic Therapy | High rates of success | Durable CE-IM in 62.9% - 77.8% at ~3.5 years[2] |

Experimental Protocols

Immunohistochemistry (IHC) for p53

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.

-

Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity. Wash with PBS.

-

Blocking: Incubate with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with a primary antibody against p53 (e.g., clone DO-7) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.

-

Secondary Antibody: After washing with PBS, incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1-2 hours at room temperature.

-

Signal Amplification and Detection: Wash with PBS and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Analysis: Evaluate the percentage and intensity of nuclear staining. Overexpression of p53 is indicative of a mutation.

Next-Generation Sequencing (NGS) for Mutation Analysis

Protocol:

-

DNA Extraction from FFPE Tissue: Use a commercially available kit optimized for FFPE tissue to extract DNA. This typically involves deparaffinization, followed by proteinase K digestion to reverse formalin cross-linking.

-

DNA Quantification and Quality Control: Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).

-

Library Preparation:

-

Fragmentation: Shear the DNA to the desired size range (e.g., 200-500 bp) using enzymatic or mechanical methods.

-

End-Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide.

-

Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

-

-

Target Enrichment (for targeted sequencing): Use a custom panel of probes to capture regions of interest (e.g., exons of cancer-related genes).

-

Sequencing: Perform sequencing on a platform such as Illumina MiSeq or HiSeq.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome.

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller optimized for FFPE data.

-

Annotation: Annotate the identified variants to determine their potential functional impact.

-

DNA Methylation Analysis by Bisulfite Sequencing

Protocol:

-

DNA Extraction: Extract genomic DNA from fresh-frozen or FFPE esophageal biopsies.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Use a commercial kit for this step to ensure complete conversion and minimize DNA degradation.

-

PCR Amplification: Amplify the region of interest using primers specific for the bisulfite-converted DNA.

-

Sequencing:

-

Targeted analysis: Sequence the PCR products using Sanger sequencing or pyrosequencing.

-

Genome-wide analysis: Prepare a library from the bisulfite-converted DNA for next-generation sequencing (Whole-Genome Bisulfite Sequencing or Reduced Representation Bisulfite Sequencing).

-

-

Data Analysis:

-

Sanger/Pyrosequencing: Quantify the ratio of cytosine to thymine at each CpG site to determine the methylation level.

-

NGS: Align the sequencing reads to a converted reference genome and use bioinformatic tools to calculate methylation levels at single-base resolution.

-

Conclusion

The progression of Barrett's esophagus to esophageal adenocarcinoma is a complex process driven by the accumulation of genetic and epigenetic alterations in key signaling pathways. A thorough understanding of these molecular events is essential for the development of effective strategies for risk stratification, early detection, and targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the molecular underpinnings of this disease and to identify and validate novel biomarkers and therapeutic targets. Continued research in this area holds the promise of improving outcomes for patients with Barrett's esophagus.

References

- 1. researchgate.net [researchgate.net]

- 2. gih.uq.edu.au [gih.uq.edu.au]

- 3. Biomarkers of Barrett's esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gene-quantification.de [gene-quantification.de]

- 5. niehs.nih.gov [niehs.nih.gov]

- 6. Use of FFPE-derived DNA in next generation sequencing: DNA extraction methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 8. p53 immunohistochemistry protocol [protocols.io]

Navigating the Terrain of Treatment-Related Toxicities: An In-depth Technical Guide to Observational Study Designs for Identifying Side Effects of Lung Cancer Therapies

For Immediate Release

[CITY, State] – [Date] – In the rapidly evolving landscape of lung cancer therapeutics, the imperative to rigorously identify and characterize treatment-related side effects is paramount. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of observational study designs to systematically uncover and evaluate the adverse events associated with lung cancer treatments. By leveraging real-world data, these methodologies offer a critical lens into the safety profiles of novel and established therapies beyond the controlled confines of clinical trials.

This in-depth guide details the core principles, experimental protocols, and data presentation standards essential for conducting high-quality observational research in pharmacovigilance. It emphasizes the importance of robust study design and analytical techniques to generate reliable evidence that can inform clinical practice, regulatory decisions, and the development of safer therapeutic strategies.

Core Observational Study Designs in Pharmacovigilance

Observational studies are instrumental in assessing the safety of medications in real-world settings, where patient populations are more heterogeneous than in clinical trials. The choice of study design depends on the specific research question, the nature of the exposure and outcome, and the available data sources.

Cohort Studies

In a cohort study, a group of individuals (the cohort) is followed over time to observe the occurrence of a specific outcome. To study the side effects of a lung cancer treatment, a cohort of patients receiving the therapy would be compared to a cohort not receiving it.

-

Prospective Cohort Studies: The study is designed and initiated before the outcomes have occurred. This allows for the collection of high-quality, specific data.

-

Retrospective Cohort Studies: Both the exposure and the outcome have already occurred at the start of the study. This design is more time and cost-efficient as it utilizes existing data.

Case-Control Studies

Case-control studies are particularly useful for investigating rare adverse events. These studies start by identifying individuals with the adverse event of interest (cases) and a comparable group without the event (controls). The history of exposure to a particular treatment is then compared between the two groups.

Self-Controlled Case Series (SCCS)

The SCCS method is a powerful design in which individuals act as their own control. This design is particularly well-suited for studying transient adverse events following a specific exposure, such as a new medication. The incidence of the event during a "risk period" after the exposure is compared to the incidence during a "control period" within the same individual, thereby inherently controlling for time-invariant confounders.[1][2][3]

Data Sources for Observational Research

The foundation of robust observational research lies in the quality and comprehensiveness of the data sources.

-

Spontaneous Reporting Systems (SRS): Databases like the FDA's Adverse Event Reporting System (FAERS) are repositories of voluntarily submitted adverse event reports.[4]

-

Electronic Health Records (EHRs) and Claims Data: These sources provide a wealth of real-world clinical information on large patient populations.

-

Patient Registries: Registries that prospectively collect data on patients with a specific disease, such as lung cancer, can be invaluable for studying treatment side effects.

Methodologies for Key Experiments

Protocol for a Retrospective Cohort Study

A retrospective cohort study to assess the risk of a specific adverse event with a lung cancer drug would typically involve the following steps:

-

Cohort Identification: Using a large database (e.g., EHRs, insurance claims), identify all patients with a diagnosis of lung cancer who initiated the treatment of interest within a defined time frame.

-

Comparator Group Selection: Identify a suitable comparator group, such as patients with lung cancer who received an alternative treatment or no systemic therapy.

-

Exposure and Outcome Definition: Clearly define the exposure (the specific drug and duration of use) and the outcome (the adverse event of interest, using validated codes or algorithms).

-

Data Collection: Extract relevant data on patient demographics, comorbidities, concomitant medications, and the occurrence of the outcome.

-

Statistical Analysis: Employ appropriate statistical methods to compare the incidence of the adverse event between the exposed and comparator groups, adjusting for potential confounding factors.

Protocol for a Case-Control Study

To investigate a potential association between a lung cancer drug and a rare adverse event, a case-control study would be designed as follows:

-

Case Ascertainment: Identify all patients who developed the specific adverse event of interest from a defined population (e.g., a hospital network, a patient registry).

-

Control Selection: Select a group of controls from the same population who did not develop the adverse event. Controls should be matched to cases on key characteristics like age and sex to minimize confounding.

-

Exposure Assessment: For both cases and controls, retrospectively determine their exposure to the lung cancer drug of interest prior to the date of the adverse event (for cases) or a corresponding index date (for controls).

-

Statistical Analysis: Calculate the odds ratio (OR) to estimate the association between drug exposure and the risk of the adverse event, adjusting for other potential risk factors.

Statistical Analysis and Control of Bias

A critical component of observational research is the statistical analysis plan (SAP), which should be pre-specified to avoid data-driven analyses.[5][6][7][8][9][10] Key statistical techniques to address the inherent challenges of observational data, such as confounding, include:

-

Multivariable Regression Models: These models can adjust for multiple potential confounding variables simultaneously.

-

Propensity Score Matching (PSM): This technique is used to balance the distribution of observed covariates between the treated and comparator groups, mimicking the randomization of a clinical trial.[4][11][12][13]

-

Instrumental Variable (IV) Analysis: This method can be used to control for unmeasured confounding by using a variable (the instrument) that is related to the treatment but not directly to the outcome.[14][15][16][17][18]

Quantitative Data on Lung Cancer Treatment Side Effects

The following tables summarize the incidence of common and significant side effects associated with various classes of lung cancer treatments based on real-world data.

Table 1: Immune-Related Adverse Events (irAEs) with Immune Checkpoint Inhibitors (ICIs)

| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |

| Pneumonitis | 2.7 - 16.5 | 0.8 - 5.3 |

| Colitis/Diarrhea | 3 - 49 | ~3 |

| Hypothyroidism | ~10.5 | <1 |

| Dermatitis/Rash | ~27 | <1 |

| Fatigue | ~54 | ~3.3 |

Data compiled from multiple sources.[1][19][20][21][22][23]

Table 2: Dermatological Toxicities with EGFR Inhibitors

| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |

| Papulopustular (Acneiform) Rash | 45 - 100 | 2 - 20 |

| Pruritus (Itching) | ~61.1 | N/A |

| Xerosis (Dry Skin) | ~52.4 | N/A |

| Paronychia (Nail inflammation) | ~39.6 | N/A |

Data compiled from multiple sources.[13][16][24][25][26][27]

Table 3: Cardiovascular Adverse Events with ALK Inhibitors

| Adverse Event | Incidence (%) | Notes |

| Dyslipidemia | 27.5 - 90 | Lorlatinib has a high incidence. |

| Hypertension | ~18.8 | Brigatinib is associated with a higher incidence. |

| Bradyarrhythmia | N/A | Alectinib is associated with higher reporting. |

| Pericardial Diseases | N/A | Ceritinib is associated with higher reporting. |

| Heart Failure | N/A | Lorlatinib has a higher reporting rate. |

Data compiled from multiple sources.[6][17][28][29][30]

Table 4: Common Side Effects of Chemotherapy

| Adverse Event | Incidence (%) | Notes |

| Nausea and Vomiting | 60 - 80 (if untreated) | Common with many chemotherapy agents. |

| Diarrhea | Varies widely | Can be a significant issue with certain regimens. |

| Constipation | Common | Often associated with pain medications and some chemotherapies. |

Data compiled from multiple sources.[18][23][31][32][33]

Table 5: Pulmonary Toxicity with Osimertinib

| Adverse Event | Incidence (%) | Mortality Rate (%) |

| Interstitial Lung Disease (ILD)/Pneumonitis | 1 - 4 | 0.13 - 0.4 |

Data compiled from multiple sources.[34][35][36][37]

Visualizing Biological Pathways and Methodological Workflows

Understanding the biological mechanisms underlying adverse events and the logical flow of observational studies is crucial. The following diagrams, created using the DOT language, illustrate key concepts.

Conclusion

The rigorous application of observational study designs is indispensable for a comprehensive understanding of the safety profiles of lung cancer treatments. This technical guide provides a foundational framework for conducting such studies, from design and data collection to analysis and interpretation. By adhering to these principles, the research community can generate high-quality, real-world evidence to optimize patient care and advance the development of safer and more effective therapies for lung cancer.

References

- 1. Incidence and risk factors of immune-related adverse events induced by immune checkpoint inhibitors among older adults with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An updated review on immune checkpoint inhibitor-induced colitis: epidemiology, pathogenesis, treatment strategies, and the role of traditional Chinese medicine [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quanticate.com [quanticate.com]

- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 11. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]

- 13. Skin problems and EGFR-tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]

- 15. Mechanisms underlying skin disorders induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NSCLC therapies associated with cardiac events | MDedge [mdedge.com]

- 18. Chemotherapy - Wikipedia [en.wikipedia.org]

- 19. Review of Immune-Related Adverse Events (irAEs) in Non-Small-Cell Lung Cancer (NSCLC)—Their Incidence, Management, Multiorgan irAEs, and Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Immune-related adverse events and outcomes during treatment with immune checkpoint inhibitors in non-small cell lung cancer (NSCLC) patients. - ASCO [asco.org]

- 22. Real-world data of immune-related adverse events in lung cancer patients receiving immune-checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gastrointestinal side effects of cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Skin Toxicities Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and their Influence on Treatment Adjustments in Lung Cancer Patients [medicaljournalssweden.se]

- 25. researchgate.net [researchgate.net]

- 26. cancernetwork.com [cancernetwork.com]

- 27. Frontiers | Dermatologic toxicities in epidermal growth factor receptor: a comprehensive pharmacovigilance study from 2013 to 2023 [frontiersin.org]

- 28. tandfonline.com [tandfonline.com]

- 29. ahajournals.org [ahajournals.org]

- 30. Cardiovascular toxicity of anaplastic lymphoma kinase inhibitors for patients with non-small cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cancersupportcommunity.org [cancersupportcommunity.org]

- 32. Symptoms and Experiences with Small Cell Lung Cancer: A Mixed Methods Study of Patients and Caregivers - PMC [pmc.ncbi.nlm.nih.gov]

- 33. cancerresearchuk.org [cancerresearchuk.org]

- 34. Frontiers | Case Report: Osimertinib-induced acute interstitial lung disease [frontiersin.org]

- 35. Osimertinib in Pulmonary Manifestations: Two Case Reports and Review of the Literature | In Vivo [iv.iiarjournals.org]

- 36. Osimertinib‐induced severe interstitial lung disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pneumonitis-in-patients-receiving-thoracic-radiotherapy-and-osimertinib-a-multi-institutional-study - Ask this paper | Bohrium [bohrium.com]

A Phase III, Randomized, Study of Aspirin and Esomeprazole Chemoprevention in Barrett's Metaplasia (NCT00357682): A Technical Overview

This document provides an in-depth technical guide to the Clinical Trial NCT00357682, also known as the Aspirin and Esomeprazole Chemoprevention in Barrett's metaplasia Trial (AspECT). It is intended for researchers, scientists, and drug development professionals interested in the background, objectives, methodologies, and outcomes of this landmark study.

Background and Rationale

Barrett's esophagus is a metaplastic condition in which the normal squamous epithelium of the esophagus is replaced by columnar epithelium containing intestinal goblet cells. It is the main risk factor for the development of esophageal adenocarcinoma, a cancer with a rising incidence and poor prognosis. The progression from Barrett's esophagus to cancer is believed to be a multi-step process involving chronic inflammation, dysplasia, and ultimately, carcinoma.

The rationale for the AspECT trial was based on the hypothesis that chemoprevention with agents that target key pathways in esophageal carcinogenesis could reduce the risk of progression to high-grade dysplasia and adenocarcinoma.[1] Two such agents were selected for investigation:

-

Esomeprazole: A proton pump inhibitor (PPI) that suppresses gastric acid production. Chronic gastroesophageal reflux is a primary driver of inflammation in Barrett's esophagus. By reducing acid exposure, esomeprazole was expected to mitigate inflammation and its downstream carcinogenic effects.

-

Aspirin: A non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase (COX) enzymes. COX-2 is often overexpressed in Barrett's esophagus and esophageal adenocarcinoma, leading to increased production of prostaglandin E2 (PGE2), which promotes cell proliferation, inhibits apoptosis, and stimulates angiogenesis.

The AspECT trial was designed as a large, long-term, randomized, phase III study to definitively assess the efficacy of esomeprazole and aspirin, both alone and in combination, in the chemoprevention of esophageal adenocarcinoma in patients with Barrett's esophagus.[1]

Study Objectives

The primary and secondary objectives of the NCT00357682 trial were as follows:

Primary Objectives:

-

To determine if high-dose esomeprazole is more effective than low-dose esomeprazole in preventing the composite endpoint of all-cause mortality, esophageal adenocarcinoma, or high-grade dysplasia.

-

To determine if aspirin is more effective than no aspirin in preventing the composite endpoint of all-cause mortality, esophageal adenocarcinoma, or high-grade dysplasia.

Secondary Objectives:

-

To assess the impact of the interventions on the individual components of the primary endpoint (all-cause mortality, esophageal adenocarcinoma incidence, and high-grade dysplasia incidence).

-

To evaluate the safety and tolerability of long-term treatment with esomeprazole and aspirin.

-

To assess the cost-effectiveness of the interventions.

-

To investigate changes in the expression of molecular markers for Barrett's esophagus in response to the interventions.

-

To explore the role of inherited genetic factors in the predisposition to and progression of Barrett's esophagus.

Experimental Protocols

Study Design and Patient Population

The AspECT trial was a 2x2 factorial, randomized, open-label, multicenter study. A total of 2,557 patients with a confirmed diagnosis of Barrett's esophagus (≥1 cm) were recruited from 84 centers in the United Kingdom and one in Canada.

Inclusion Criteria:

-

Age ≥ 18 years

-

Histologically confirmed Barrett's metaplasia of at least 1 cm in length.

-

Able to provide written informed consent.

-

WHO performance status of 0 or 1.

Exclusion Criteria:

-

High-grade dysplasia or carcinoma at enrollment.

-

Medical conditions that would make participation difficult or dangerous.

-

Contraindications to aspirin or esomeprazole.

Randomization and Interventions

Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms:

-

Low-Dose Esomeprazole: 20 mg once daily.

-

High-Dose Esomeprazole: 40 mg twice daily.

-

Low-Dose Esomeprazole with Aspirin: 20 mg esomeprazole once daily and 300 mg aspirin daily.

-

High-Dose Esomeprazole with Aspirin: 40 mg esomeprazole twice daily and 300 mg aspirin daily.

The randomization was stratified by the length of the Barrett's segment, patient age, and the presence of intestinal metaplasia at baseline.

Study Procedures and Follow-up

Patients were followed for a median of 8.9 years. Endoscopic examinations with biopsies were performed at baseline and then every two years. Biopsy samples were reviewed by a central pathologist who was blinded to the treatment allocation. Data on adverse events, medication compliance, and the primary and secondary endpoints were collected throughout the study.

Data Presentation

The primary outcome of the AspECT trial was the time to a composite endpoint of all-cause mortality, diagnosis of esophageal adenocarcinoma, or diagnosis of high-grade dysplasia. The key results are summarized in the tables below.

Patient Demographics and Baseline Characteristics

| Characteristic | Low-Dose Esomeprazole (n=1265) | High-Dose Esomeprazole (n=1270) | No Aspirin (n=1142) | Aspirin (n=1138) |

| Median Age (years) | 63 | 63 | 63 | 63 |

| Male (%) | 75.8 | 75.6 | 76.1 | 75.3 |

| Median Barrett's Length (cm) | 4 | 4 | 4 | 4 |

| Intestinal Metaplasia at Baseline (%) | 88.5 | 88.7 | 88.6 | 88.6 |

Primary Endpoint Analysis

| Treatment Comparison | Number of Events | Hazard Ratio (95% CI) | p-value |

| High-Dose vs. Low-Dose Esomeprazole | 139 vs. 174 | 0.79 (0.63 - 0.99) | 0.0459 |

| Aspirin vs. No Aspirin | 127 vs. 154 | 0.81 (0.64 - 1.02) | 0.068 |

Analysis of the Combination Therapy

| Treatment Group | Number of Patients | Number of Events |

| Low-Dose Esomeprazole + No Aspirin | 705 | 99 |

| High-Dose Esomeprazole + No Aspirin | 704 | 85 |

| Low-Dose Esomeprazole + Aspirin | 571 | 75 |

| High-Dose Esomeprazole + Aspirin | 577 | 52 |

The combination of high-dose esomeprazole and aspirin was the most effective treatment regimen.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways

The chemopreventive effects of esomeprazole and aspirin in Barrett's esophagus are thought to be mediated through their actions on distinct but potentially synergistic signaling pathways.

References

Unraveling the Enigma of Treatment-Induced Lung Injury in NSCLC: A Deep Dive into the D7680C00001 "LOOP" Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose, scientific context, and methodologies of the D7680C00001 "LOOP" study. The study, sponsored by AstraZeneca, is a pivotal observational, prospective, and multicenter investigation aimed at leveraging real-world evidence to inform the development of a digital algorithm for the early identification of non-small cell lung cancer (NSCLC) patients at risk of developing pneumonitis or interstitial lung disease (ILD) following treatment with specific systemic therapies.

Study Purpose and Objectives

The primary objective of the D7680C00001 study is to collect comprehensive data from NSCLC patients to support the creation and validation of a predictive digital tool for pneumonitis/ILD.[1][2] The study will prospectively follow individuals with unresectable Stage III or Stage IV NSCLC who are initiating treatment with therapies known to carry a risk of pneumonitis/ILD.[1][2]

Secondary objectives include:

-

Evaluating the performance of the developed algorithm in identifying pneumonitis/ILD and other thoracic adverse events such as tumor progression, pneumonia, and COVID-19.

-

Characterizing the temporal onset and clinical evolution of pneumonitis/ILD in this patient population.

-

Investigating the correlation between the development of pneumonitis/ILD and patient-reported outcomes, as well as physiological markers.

-

Assessing patient adherence to the use of the electronic clinical outcome assessment (eCOA) tool over the course of the study.

Scientific Context: The Challenge of Drug-Induced Pneumonitis in NSCLC

The therapeutic landscape for NSCLC has been revolutionized by the advent of immune checkpoint inhibitors (ICIs), antibody-drug conjugates (ADCs), and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While these agents have significantly improved patient outcomes, they are associated with a risk of serious pulmonary toxicities, namely pneumonitis and ILD.

Immune Checkpoint Inhibitor-Associated Pneumonitis

ICIs, by blocking inhibitory pathways such as PD-1/PD-L1 and CTLA-4, unleash the host's immune system to attack tumor cells. However, this generalized immune activation can also lead to immune-related adverse events (irAEs), with pneumonitis being one of the most severe. The abrogation of self-tolerance in the lung microenvironment is thought to be a key driver of this toxicity.

Below is a diagram illustrating the proposed signaling pathway leading to ICI-induced pneumonitis.

Caption: Signaling pathway of immune checkpoint inhibitor-induced pneumonitis.

Antibody-Drug Conjugate-Associated Pneumonitis

ADCs are complex molecules designed to deliver a potent cytotoxic payload directly to tumor cells via a monoclonal antibody targeting a specific tumor-associated antigen. Lung toxicity from ADCs can occur through both "on-target, off-tumor" effects, where the antibody binds to low levels of the target antigen on normal lung tissue, and "off-target" effects, where the payload is released prematurely or taken up non-specifically by lung cells, such as alveolar macrophages.

The following diagram depicts the mechanisms of ADC-induced lung toxicity.

Caption: Mechanisms of antibody-drug conjugate-induced pneumonitis.

EGFR Inhibitor-Associated Pneumonitis

EGFR TKIs are standard of care for NSCLC patients with activating EGFR mutations. While generally well-tolerated, they can induce ILD. The proposed mechanisms are multifactorial and may involve the inhibition of EGFR signaling in alveolar epithelial cells, which is crucial for lung tissue repair and maintenance. This can lead to an inflammatory response and subsequent fibrotic changes.

The signaling pathway implicated in EGFR inhibitor-induced pneumonitis is outlined below.

Caption: Signaling pathway of EGFR inhibitor-induced pneumonitis.

Experimental Protocols

The D7680C00001 study is an observational trial, and as such, the "experimental protocols" pertain to the systematic collection of data from patients undergoing standard-of-care treatment.

Study Design and Population

The study employs a prospective, multicenter, observational design.[1][2] Eligible participants are adults (≥18 years) with histologically or cytologically confirmed unresectable Stage III or Stage IV NSCLC who are initiating treatment with an FDA-approved immune checkpoint inhibitor (alone or in combination), an antibody-drug conjugate, or a small molecule EGFR inhibitor.[2] Key exclusion criteria include concurrent participation in another clinical trial and a confirmed or suspected diagnosis of pneumonitis/ILD at the time of enrollment.

Data Collection and Management

Data is collected through two primary modalities: electronic Case Report Forms (eCRFs) completed by study site personnel and a digital health tool for patient-reported data.[2] This dual approach allows for the capture of both clinical assessments and real-time patient experiences.

The workflow for the D7680C00001 study is depicted in the following diagram.

Caption: D7680C00001 study workflow.

Data Presentation

As the D7680C00001 study is currently ongoing, with an estimated primary completion date in April 2025, no quantitative results have been published to date.[1] However, the study is designed to collect a wide array of quantitative data, which will be crucial for the development of the predictive algorithm. The anticipated categories of data to be collected are summarized in the tables below.

Table 1: Baseline Patient Characteristics

| Data Category | Examples of Data Points |

| Demographics | Age, sex, race, ethnicity |

| Clinical | NSCLC stage, histology, ECOG performance status |

| Treatment | Specific agent, line of therapy, start date |

| Comorbidities | Pre-existing lung conditions, cardiovascular disease, etc. |

| Biomarkers | PD-L1 expression, EGFR mutation status, etc. |

Table 2: Longitudinal Data Collection

| Data Category | Examples of Data Points | Collection Method |

| Treatment Exposure | Dose, frequency, duration of therapy | eCRF |

| Clinical Assessments | Physical exams, vital signs, laboratory results | eCRF |

| Imaging | CT scans, X-rays (frequency as per standard of care) | eCRF |

| Adverse Events | Onset, grade, and resolution of pneumonitis/ILD and other AEs | eCRF |

| Patient-Reported Outcomes | Cough severity, dyspnea, quality of life surveys | Digital Health Tool |

| Physiological Monitoring | Pulse oximetry, respiration rate | Digital Health Tool |

Conclusion

The D7680C00001 "LOOP" study represents a significant effort to address the critical unmet need for early detection of treatment-induced pneumonitis and ILD in NSCLC patients. By prospectively gathering a rich dataset of clinical and patient-reported information, this study will provide the foundation for a digital solution that could potentially transform the management of these severe pulmonary toxicities. The insights gained from this research will be invaluable to clinicians and researchers dedicated to optimizing the safety and efficacy of novel cancer therapies. Upon completion and publication of the study's findings, a more detailed analysis of the quantitative data will be possible.

References

- 1. Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy with Risk of Pneumonitis/ILD [astrazenecaclinicaltrials.com]

- 2. Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy With Risk of Pneumonitis/ILD [ctv.veeva.com]

The Double-Edged Sword: Unraveling the Incidence and Predictors of Pneumonitis in Lung Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of potent therapies such as radiotherapy, immunotherapy, and targeted agents has revolutionized the management of lung cancer, offering unprecedented improvements in survival. However, these treatments are not without their complexities, chief among them being the risk of treatment-induced pneumonitis—a potentially life-threatening inflammation of the lungs. For researchers, scientists, and drug development professionals, a deep understanding of the incidence, predictive factors, and underlying molecular mechanisms of pneumonitis is paramount to developing safer and more effective therapeutic strategies. This technical guide synthesizes the current knowledge on pneumonitis in lung cancer treatment, providing a comprehensive resource to navigate this critical clinical challenge.

Section 1: Incidence of Treatment-Induced Pneumonitis

The incidence of pneumonitis in lung cancer patients varies significantly depending on the treatment modality, patient population, and the criteria used for diagnosis and grading. This section provides a structured overview of the reported incidence rates across different therapeutic approaches.

Radiation Pneumonitis (RP)

Radiation therapy (RT) is a cornerstone of lung cancer treatment, but it is frequently complicated by the development of radiation pneumonitis (RP). The onset of RP typically occurs 1 to 3 months after treatment but can manifest up to 12 months post-radiotherapy.[1]

| Study/Trial | Treatment | Incidence (All Grades) | Incidence (Grade ≥2) | Incidence (Grade ≥3) |

| Retrospective Study (191 patients) | Thoracic Radiotherapy | 49% (mild + severe) | - | 13% (severe)[2] |

| Retrospective Study (111 patients) | Radiotherapy or Chemoradiotherapy | - | - | 15.3% (severe)[3][4] |

| RTOG 0617 (Standard-dose CRT arm) | Concurrent Chemoradiotherapy | Acute: 9.9%, Late: 13.7% | - | Acute: 4.6%, Late: 1.5%[5] |

| Prospective Study (1302 patients) | Conventionally Fractionated RT | 16% | 7% (14% adjusted) | <1% (2% adjusted)[6] |

| Retrospective Study (31 patients) | Helical Tomotherapy | - | 67.0% (at 6 months) | 6.5%[7] |

| Retrospective Study (60 patients) | Concurrent Chemoradiotherapy | 80% | 36.7% | 0%[8] |

| Real-world Study (5979 patients) | Concurrent Chemoradiotherapy | 12.4% | - | -[5] |

| Retrospective Study (690 patients) | Thoracic Radiotherapy | 65.7% | 28.7% | 9.4%[9] |

| Meta-analysis (53 studies, 4226 patients) | Radiotherapy + ICI | 36.0% | - | 3.0%[10] |

Immune Checkpoint Inhibitor-Related Pneumonitis (CIP)

Immune checkpoint inhibitors (ICIs) have transformed the landscape of lung cancer therapy, but they can induce a spectrum of immune-related adverse events (irAEs), with pneumonitis being one of the most serious.

| Study/Population | Treatment | Incidence (All Grades) | Incidence (Grade ≥2) | Incidence (Grade ≥3) |

| General (NSCLC) | ICI Monotherapy | 1.4-5.8% | - | -[11] |

| Clinical Trials | ICI Monotherapy | 2.5-5.0% | - | -[11] |

| Clinical Trials | ICI Combination Therapy | 7-10% | - | -[11] |

| Real-world Data | ICI Therapy | 7-19% | - | -[11] |

| Single Center Study (419 patients) | ICI Therapy | - | 9.5% | -[12][13] |

| Multi-institutional Cohort (13,113 patients) | PD-1/PD-L1 Inhibitors | 2.49% (attributable risk) | - | -[14] |

| Retrospective Study (327 patients) | ICI Therapy | 7.0% | - | -[15] |

| Retrospective Chart Review (680 patients) | Immunotherapy | 26.6% | - | 13%[16][17] |

| Real-world Data Cohort | ICI Therapy | 1.9% | - | -[18][19] |

| Randomized Clinical Trial Cohort | ICI Therapy | 5.6% | - | 2.0%[18][19] |

Pneumonitis with Concurrent Chemoradiotherapy and Immunotherapy

The combination of radiotherapy and immunotherapy has shown synergistic anti-tumor effects, but it also raises concerns about increased pulmonary toxicity.

| Study/Trial | Treatment | Incidence (All Grades) | Incidence (Grade ≥2) | Incidence (Grade ≥3) |

| Retrospective Study (62 patients) | CRT followed by Durvalumab | - | 32.3% | 9.7%[20] |

| Retrospective Study | CRT with/without Durvalumab | - | 41.9% (with Durvalumab) vs 26.3% (without) | 10.5% (with Durvalumab) vs 12.6% (without)[21] |

| PACIFIC Trial | CRT followed by Durvalumab | - | - | 3.4% (vs 2.6% in placebo)[10] |

Section 2: Predictors of Treatment-Induced Pneumonitis

Identifying patients at high risk for developing pneumonitis is crucial for personalized treatment planning and proactive management. Predictors can be broadly categorized into patient-related, treatment-related, and biomarker-related factors.

Patient-Related and Clinical Predictors

| Factor | Associated Treatment Modality | Risk Association |

| Pre-existing Interstitial Lung Disease (ILD) | Radiotherapy, Immunotherapy | Increased Risk[3][4][9][12][22] |

| Age (>65 years) | Radiotherapy | Increased Risk[1] |

| Poor Performance Status | Immunotherapy | Increased Risk[16][17] |

| Smoking Status (Current) | Radiotherapy | Lower Risk[6] |

| Comorbidities | Radiotherapy | Increased Risk of Grade ≥3[6] |

| Squamous Carcinoma | Immunotherapy | Increased Risk[16][17][23] |

| Low PaO2 (<80 torr) | Radiotherapy | Increased Risk of Severe RP[2] |

| High C-reactive Protein (CRP) (>1.0 ng/mL) | Radiotherapy | Increased Risk of Severe RP[2] |

| Baseline Dyspnea | Concurrent CRT, Immunotherapy | Increased Risk[5][12] |

| History of Pneumonitis | Immunotherapy, Chemotherapy | Increased Risk[18][19] |

Treatment-Related Predictors

| Factor | Associated Treatment Modality | Risk Association |

| Radiotherapy Dosimetric Parameters | ||

| Mean Lung Dose (MLD) | Radiotherapy | Increased Risk (e.g., MLD ≥12 Gy, ≥16.5 Gy, >18 Gy, ≥20 Gy)[6][8][20][22] |

| V5, V10, V20, V30 | Radiotherapy | Increased Risk (volume of lung receiving ≥X Gy)[6][7][9][20][22] |

| Radiation to Contralateral Mediastinum (>40 Gy) | Radiotherapy | Increased Risk of Severe RP[3][4] |

| Concurrent Chemotherapy | Radiotherapy | Increased Risk[1] |

| Use of Carboplatin + Pemetrexed | Concurrent CRT | Increased Risk[5] |

| Immunotherapy-Related Factors | ||

| PD-1 Inhibitors vs. PD-L1 Inhibitors | Immunotherapy | Higher Risk with PD-1 Inhibitors[11][24] |

| Combination Immunotherapy (e.g., anti-CTLA-4 + anti-PD-1) | Immunotherapy | Higher Risk than Monotherapy[11] |

| ICI Monotherapy (vs. combination with chemo) | Immunotherapy | Increased Risk[23] |

Biomarker Predictors

| Biomarker | Associated Treatment Modality | Finding |

| Interleukin-6 (IL-6) | Immunotherapy | Increased levels associated with CIP occurrence and severity[23] |

| Interleukin-10 (IL-10) | Immunotherapy | Increased levels associated with CIP occurrence[23] |

| Neutrophil-to-Lymphocyte Ratio (NLR) | Immunotherapy | Increased levels associated with CIP occurrence and severity[23] |

| Platelet-to-Lymphocyte Ratio (PLR) | Immunotherapy | Increased levels associated with CIP occurrence and severity[23] |

| Lactate Dehydrogenase (LDH) | Immunotherapy | Increased levels associated with CIP occurrence[23] |

| Albumin (ALB) | Immunotherapy | Reduced levels associated with CIP occurrence and severity[23] |

| Absolute Lymphocyte Count (ALC) | Immunotherapy | Reduced levels associated with CIP occurrence[23] |

| Transforming Growth Factor-β (TGF-β) | Radiotherapy, Immunotherapy | Elevated baseline levels may be a risk factor for irAEs[25] |

| Percentage of CD4+ Lymphocytes | Immunotherapy | Lower count may indicate an active immune response and predict risk of IRP[24] |

Section 3: Molecular Mechanisms and Signaling Pathways

The development of treatment-induced pneumonitis is a complex biological process involving a cascade of cellular and molecular events. Understanding these pathways is crucial for identifying novel therapeutic targets to mitigate lung injury.

Radiation-Induced Lung Injury (RILI)

Radiation exposure triggers a complex inflammatory cascade in the lung tissue. Key signaling pathways implicated in RILI include:

-

TGF-β/Smad Pathway: This is a crucial signaling pathway in the pathogenesis of radiation-induced fibrosis.[26] Radiation-induced reactive oxygen species (ROS) can activate TGF-β, which then binds to its receptor, leading to the phosphorylation of Smad2 and Smad3. These form a complex with Smad4, which translocates to the nucleus to regulate gene expression, promoting fibrosis.[25]

-

NF-κB Signaling Pathway: Radiation can lead to the activation of the NF-κB pathway, a key regulator of inflammation.[27] This can be triggered by various stimuli, including the binding of High Mobility Group Box 1 (HMGB1) to Toll-like receptor 4 (TLR4).[25] Activated NF-κB translocates to the nucleus, promoting the expression of pro-inflammatory cytokines like IL-1β and IL-6.[25][27] The Hsp27-IκBα-NFκB signaling axis has also been shown to promote radiation-induced lung fibrosis.[27]

-

cGAS-STING Pathway: This pathway is involved in sensing cytosolic DNA, which can be released from irradiated cells. Its activation can contribute to the inflammatory response in both RILI and immunotherapy-related lung injury.[26]

Caption: Key signaling pathways in radiation-induced lung injury.

Immune-Related Adverse Events (irAEs) in the Lung

The mechanisms underlying ICI-induced pneumonitis are complex and involve the disruption of self-tolerance. Key aspects include:

-

T-cell Overactivation: ICIs block inhibitory pathways (like PD-1/PD-L1 and CTLA-4), leading to the activation and proliferation of T-cells that can recognize self-antigens present in the lung tissue, resulting in inflammation.[28]

-

Unbalanced Inflammatory Cytokines: The activation of the immune system by ICIs leads to the release of a variety of pro-inflammatory cytokines, such as IL-6, TNF-α, and IFN-γ, which contribute to the inflammatory milieu in the lungs.[28][29]

-

Cross-reactivity: T-cells activated against tumor antigens may cross-react with similar antigens expressed on normal lung cells, leading to off-target toxicity.[28]

-

Gut Microbiome: The composition of the gut microbiome has been implicated in modulating the systemic immune response to ICIs and may influence the development of irAEs.[28]

Caption: Simplified mechanism of immune checkpoint inhibitor-induced pneumonitis.

Section 4: Experimental Protocols and Methodologies

The investigation of treatment-induced pneumonitis relies on a variety of experimental and analytical approaches. This section outlines some of the key methodologies cited in the literature.

Retrospective Clinical Studies

-

Objective: To identify risk factors and incidence of pneumonitis in patients who have already received treatment.

-

Methodology:

-

Patient Cohort Selection: Identify a cohort of lung cancer patients treated with a specific modality (e.g., radiotherapy, immunotherapy) from institutional databases.[4][7][23] Define inclusion and exclusion criteria, such as cancer stage, treatment details, and availability of follow-up data.[7]

-

Data Collection: Retrospectively collect patient demographics, tumor characteristics, treatment details (e.g., radiation dose-volume histograms, ICI type and duration), and clinical outcomes.[4][23]

-

Pneumonitis Assessment: Review medical records and imaging (CT scans) to identify cases of pneumonitis. Grade the severity of pneumonitis using standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).[2][7]

-

Statistical Analysis:

-

Incidence Calculation: Determine the cumulative incidence of pneumonitis. Kaplan-Meier methods can be used to analyze the time to pneumonitis onset.[7]

-

Risk Factor Analysis: Use univariate analysis (e.g., chi-square test, log-rank test) to identify potential predictors.[2][7] Subsequently, perform multivariate analysis (e.g., logistic regression, Cox proportional hazards model) to identify independent predictors of pneumonitis, adjusting for confounding variables.[2][4][7][23]

-

-

Prospective Clinical Trials

-

Objective: To evaluate the incidence of pneumonitis and other toxicities associated with a new treatment or regimen in a controlled setting.

-

Methodology:

-

Trial Design: Design a prospective clinical trial with well-defined patient eligibility criteria, treatment arms, and endpoints.

-

Data Collection: Prospectively collect data on patient characteristics, treatment delivery, and adverse events at predefined intervals.

-

Toxicity Grading: Grade pneumonitis and other adverse events in real-time according to standardized criteria (e.g., CTCAE).

-